molecular formula C3H7NO2 B10760868 Alanine CAS No. 130380-93-7

Alanine

Cat. No.: B10760868
CAS No.: 130380-93-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

Alanine is a non-essential, non-polar, aliphatic α-amino acid that serves as a fundamental building block in protein synthesis and a critical reagent in biochemical research. Its key research value lies in its role as a major component of cell culture media, where it functions as a nitrogen and carbon source for cellular metabolism, supporting the growth and proliferation of various cell lines. In biochemistry, this compound is extensively used in enzymatic assays, such as for this compound aminotransferase (ALT), a crucial biomarker for liver function studies. Its mechanism of action includes participating in the glucose-alanine cycle between the liver and peripheral tissues, facilitating the transport of ammonia and pyruvate for gluconeogenesis. Researchers also utilize this compound in peptide synthesis, as a model compound for studying protein structure and stability, and in the development of pharmaceutical formulations. Available in its L- and D- isomeric forms, this high-purity reagent enables precise investigations into stereospecific biological processes, making it indispensable for advancing studies in metabolism, nutrition, and molecular biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Mechanism of Action

Alanine exerts its effects primarily through its involvement in metabolic pathways. It is produced from pyruvate by transamination and plays a key role in the glucose-alanine cycle, which helps in the transport of amino groups from muscle to the liver. In the liver, this compound is converted back to pyruvate, which can then be used for gluconeogenesis .

Comparison with Similar Compounds

Structural Analogues: Branched-Chain and Small Amino Acids

Alanine shares structural similarities with glycine (lacks a side chain), valine (bulkier branched side chain), and β-alanine (β-amino acid with a three-carbon backbone). Key differences lie in hydrophobicity, solubility, and metabolic roles.

Compound Molecular Weight (g/mol) Side Chain Solubility (g/100 mL, H₂O) Metabolic Role
L-Alanine 89.09 -CH₃ 16.5 Gluconeogenesis, nitrogen transport
Glycine 75.07 -H 25.0 Neurotransmitter, collagen synthesis
Valine 117.15 -CH(CH₃)₂ 8.9 Branched-chain amino acid (BCAA), muscle metabolism
β-Alanine 89.09 -CH₂CH₂- 54.3 Carnosine synthesis, pH buffering

Key Findings :

  • β-Alanine, an isomer of this compound, exhibits higher solubility due to its flexible backbone but lacks chirality, limiting its role in protein synthesis .
  • Glycine’s smaller size enables unique conformational flexibility in proteins, unlike this compound’s steric constraints .

Functional Analogues: Dehydrogenase Substrates and Metabolites

This compound dehydrogenases (AlaDH) share catalytic residues with lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), highlighting convergent evolution in oxidoreductases .

Enzyme Substrate Cofactor Km (mM) Biological Role
This compound Dehydrogenase Pyruvate NADH 0.2–1.5 Ammonia assimilation, sporulation
Lactate Dehydrogenase Pyruvate NADH 0.1–0.5 Anaerobic glycolysis, pH regulation
Malate Dehydrogenase Oxaloacetate NADH 0.05–0.2 TCA cycle, gluconeogenesis

Key Findings :

  • AlaDH and LDH exhibit overlapping substrate specificity (pyruvate), but LDH’s lower Km reflects its central role in anaerobic metabolism .
  • This compound’s centrality in selenocompound metabolism pathways can be misleading, as it is often an end product rather than a regulatory node .

Pharmacological and Clinical Comparisons

This compound derivatives and related compounds show divergent therapeutic effects:

Alaninamide Derivatives

Peptides containing this compound, such as Lys-Ala and Ala-Ala, demonstrate inhibitory activity against acetylcholinesterase (AChE) comparable to donepezil, a drug for Alzheimer’s disease .

Compound IC₅₀ (AChE Inhibition, μM) Selectivity (AChE vs. BACE1)
Lys-Ala (4a) 0.85 1:1.2
Ala-Ala (A) 0.92 1:1.5
Donepezil 0.02 1:10

Key Findings :

  • This compound-containing peptides show moderate AChE inhibition but lack the selectivity of donepezil .
This compound Aminotransferase (ALT) as a Biomarker

ALT, which catalyzes this compound transamination, is a marker for liver inflammation. Dapagliflozin (an SGLT-2 inhibitor) reduces ALT levels by 4–24 U/L in patients with elevated baseline levels, highlighting this compound’s metabolic link to hepatic health .

Patient Subgroup ALT Reduction (U/L) p-value
Baseline ALT >30 (Men) 10 <0.0001
Baseline ALT >19 (Women) 5 <0.0001
Normal ALT 1 (increase) <0.0001

Key Findings :

Membrane Binding and Prebiotic Relevance

This compound’s binding affinity to fatty acid membranes (e.g., decanoic acid vesicles) is comparable to glycine and dipeptides, supporting hypotheses of its role in protocell assembly .

Compound % Bound to Membranes (pH 7.4)
L-Alanine 18 ± 3
Glycine 12 ± 2
Ala-Ala 25 ± 4
GABA 22 ± 3

Key Findings :

  • Chirality (D vs.

Biological Activity

Alanine, a non-essential amino acid, plays a crucial role in various biological processes. It exists in two enantiomeric forms: L-alanine and D-alanine, each with distinct functions and significance in metabolism, signaling, and microbial activity. This article explores the biological activity of this compound, focusing on its metabolic roles, enzymatic functions, and potential therapeutic applications.

1. Metabolic Functions of this compound

This compound is primarily involved in energy production and metabolism. It is synthesized from pyruvate through transamination and serves as a key player in the This compound-Glucose Cycle , which helps maintain blood glucose levels during fasting or prolonged exercise. This cycle allows the conversion of this compound into glucose in the liver, thereby providing energy to other tissues, especially during periods of stress or low carbohydrate intake .

Table 1: Metabolic Pathways Involving this compound

PathwayDescription
This compound-Glucose CycleConverts this compound to glucose in the liver to maintain blood sugar levels.
TransaminationTransfers amino groups to form other amino acids; crucial for nitrogen balance.
Energy ProductionServes as an energy source for muscle tissue and the brain during exercise.

2. Enzymatic Activity: this compound Racemase

This compound racemase (Alr) is an enzyme that catalyzes the conversion of L-alanine to D-alanine, which is essential for bacterial cell wall synthesis. This enzyme is a target for antibiotic development due to its absence in higher eukaryotes, making it an attractive target for selective antibacterial agents .

The mechanism involves several steps:

  • Transaldimination : The enzyme binds L-alanine and forms a quinonoid intermediate.
  • Racemization : The α-proton is abstracted, leading to the formation of D-alanine.
  • Reprotonation : The opposite side of the α-carbon carbanion is reprotonated to yield D-alanine .

Table 2: Characteristics of this compound Racemase

FeatureDescription
Enzyme TypePLP-dependent amino acid racemase
SubstratesL-alanine and D-alanine
Biological ImportanceEssential for bacterial cell wall synthesis
Therapeutic TargetPotential target for new antibacterial drugs

3. Biological Role of D-Alanine

Recent studies have highlighted the biological significance of D-alanine beyond its role in bacteria. It has been shown to influence animal behavior and physiological processes in mammals, including its presence in endocrine tissues such as pancreatic islets and pituitary glands .

3.1 Circadian Regulation

D-alanine levels fluctuate in a circadian manner, suggesting a role in regulating biological rhythms and possibly influencing metabolic processes related to insulin secretion and stress responses .

4. Clinical Implications

Elevated levels of this compound aminotransferase (ALT) are often associated with liver damage or dysfunction. Monitoring ALT levels can provide insights into metabolic health and liver function . Additionally, this compound supplementation has been explored for enhancing athletic performance by reducing neuromuscular fatigue during high-intensity training .

5. Case Studies and Research Findings

Several studies have investigated the effects of this compound supplementation on health outcomes:

  • A study on β-alanine supplementation demonstrated significant improvements in exercise performance among athletes engaged in high-intensity training .
  • Research examining the relationship between serum this compound levels and antioxidant status found correlations with liver health markers .

Scientific Research Applications

Therapeutic Applications

1.1 Anti-Cancer Properties
Research indicates that L-alanine exhibits anti-proliferative effects against various cancer cell lines. A study demonstrated that L-alanine produced by Pediococcus acidilactici significantly inhibited the growth of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells with IC50 values of 7.32 μM and 8.81 μM, respectively . This suggests its potential as a natural therapeutic agent in oncology.

1.2 Anti-Bacterial Activity
L-alanine has shown promising anti-bacterial properties. It effectively inhibited the growth of several human pathogens, including Staphylococcus aureus and Escherichia coli, in a concentration-dependent manner . This characteristic positions L-alanine as a candidate for developing new antimicrobial agents.

1.3 Urolithiasis Treatment
L-alanine's anti-urolithiatic potential was validated through an innovative in vitro model using HEK293-T cells, demonstrating its ability to inhibit nucleation and aggregation of kidney stones . This application is particularly relevant for patients suffering from recurrent kidney stones.

Industrial Applications

2.1 Food Industry
Alanine is utilized as a flavor enhancer and sweetener due to its sweet taste profile . Its application extends to nutritional supplements where it aids in protein synthesis and muscle recovery.

2.2 Pharmaceutical Industry
In pharmaceuticals, this compound serves as a building block for protein synthesis and is involved in metabolic pathways that regulate energy levels in muscles . It is also used in pre- and postoperative nutritional therapies alongside other amino acids .

2.3 Biotechnology
The production of L-alanine through metabolic engineering has gained traction. Engineered strains of Escherichia coli are now used to produce L-alanine efficiently via fermentation processes, which account for over 60% of the market supply . This biotechnological advancement enhances the sustainability of this compound production.

Recent Research Trends

Recent studies have highlighted the potential cognitive benefits of β-alanine supplementation, indicating improvements in resilience to stress-related disorders and cognitive function under heat stress conditions . This emerging area of research may open new avenues for this compound applications beyond traditional uses.

Case Studies

Study Focus Findings Implications
Anti-Cancer PropertiesL-alanine inhibited A549 and MCF-7 cell proliferation (IC50: 7.32 μM & 8.81 μM) Potential natural therapeutic agent in cancer treatment
Anti-Bacterial ActivityInhibition of pathogens like E. coli and S. aureus Development of new antimicrobial agents
Urolithiasis TreatmentIn vitro model showed significant anti-urolithiatic effects New treatment options for kidney stone patients
Industrial ProductionEngineered E. coli strains produce over 60% of global L-alanine supply Sustainable production methods

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

Alanine exists as a zwitterion (NH₃⁺-CH(CH₃)-COO⁻) in aqueous solutions. The carboxyl group (pKa ≈ 2.3) and amine group (pKa ≈ 9.7) enable acid-base interactions, forming salts with other amino acids or ions. For example, this compound’s carboxylate can interact with lysine’s ε-amine to stabilize protein tertiary structures .

Table 1: Key Enzymatic Pathways Involving this compound

ReactionEnzymeCofactorByproduct
Reductive aminationGlutamate dehydrogenaseNADHGlutamate
Oxidative deaminationThis compound dehydrogenaseNAD⁺Ammonia
TransaminationThis compound aminotransferasePyridoxal-Pα-Ketoglutarate

Racemization via this compound Racemase

This compound racemase (Alr) catalyzes the interconversion of L- and D-alanine using pyridoxal 5′-phosphate (PLP). Structural studies reveal:

  • Mechanism : PLP forms an external aldimine intermediate, enabling proton transfer between Cα and a conserved tyrosine (Tyr272′) .

  • Domain dynamics : Conformational changes in Bacillus subtilis Alr expand the substrate-binding entryway .

  • Computational insights : QM/MM simulations show a stepwise mechanism with a 14–17 kcal/mol transition-state stabilization .

Reactions with Nitrous Acid

This compound reacts with nitrous acid (HNO₂) to form diazo compounds. At pH 2–3, dinitrogen trioxide (N₂O₃) acts as the nitrosating agent, yielding N-nitroso derivatives. The rate equation is:
r=k3[This compound][Nitrite]2r = k_3[\text{this compound}][\text{Nitrite}]^2

Table 2: Nitrosation Rate Constants at 25°C

pHk3×105(s1)k_3 \times 10^5 \, (\text{s}^{-1})
60.17
80.7
106.4

Reactions with Electrophilic Agents

This compound reacts with allyl isothiocyanate (AITC) to form allylthiocarbamoyl this compound (ATCA) and 3-allyl-5-methyl-2-thiohydantoin (MeATH). At pH 10, 30% of AITC converts to allylthiourea (ATU) .

Table 3: AITC Reaction Rates with this compound

pHk2×103(M1s1)k_2' \times 10^3 \, (\text{M}^{-1}\text{s}^{-1})
60.0050
80.381
106.1

Pressure-Induced Oligomerization

At 5–11 GPa, solid this compound forms oligomers like alanylthis compound (yield: 1.1×1031.1 \times 10^{-3}) and trithis compound (1.3×1041.3 \times 10^{-4}) via dehydration. This suggests peptide bond formation under prebiotic high-pressure conditions .

Transamination and Pyridoxal Phosphate (PLP) Interactions

PLP-mediated transamination converts this compound to pyruvate, transferring its amino group to α-ketoglutarate. Non-enzymatic reactions lack stereospecificity and require metal ion catalysts .

Preparation Methods

Strecker Synthesis

The Strecker synthesis, first described in 1850, remains a cornerstone for α-amino acid production. This three-step process converts aldehydes into α-amino nitriles, followed by hydrolysis to yield this compound enantiomers.

Mechanism and Optimization

  • Imine Formation : An aldehyde reacts with ammonia (NH₃) under mildly acidic conditions (e.g., NH₄Cl, pH ~10) to form an imine intermediate.

  • Cyanide Addition : Cyanide ion (CN⁻) attacks the electrophilic imine carbon, generating an α-amino nitrile.

  • Hydrolysis : Acidic hydrolysis converts the nitrile group into a carboxylic acid, producing racemic this compound.

Recent modifications focus on enantioselectivity. For example, using chiral catalysts or ketones instead of aldehydes enables stereocontrol. A 2018 study demonstrated that substituting pyruvate (a ketone) for aldehydes in the Strecker reaction yielded R-alanine with 78% enantiomeric excess (e.e.) under optimized pH conditions.

Limitations :

  • Requires toxic cyanide reagents.

  • Racemic mixtures necessitate costly resolution steps.

Acrylonitrile Ammonolysis

Industrial-scale this compound production often employs acrylonitrile (CH₂=CHCN) as a substrate. This method involves two stages:

  • Amination : Acrylonitrile reacts with ammonia (NH₃) under high pressure (1–5 MPa) and temperature (80–120°C) to form β-aminopropionitrile.

  • Hydrolysis : β-Aminopropionitrile undergoes acidic or alkaline hydrolysis to yield β-alanine.

Process Conditions and Yield

ParameterAmination StageHydrolysis Stage
Temperature80–120°C60–100°C
Pressure1–5 MPaAtmospheric
CatalystNoneNaOH/H₂SO₄
Conversion Efficiency85–92%95–99%
Purity90–95%98–99.5%

While efficient, this method faces criticism for harsh reaction conditions and byproduct formation (e.g., acrylamide). Nanjing Chemical Material Corp. reported a 99.5% conversion rate using enzymatic hydrolysis as an eco-friendly alternative.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer superior stereocontrol and milder conditions, making them ideal for pharmaceutical-grade this compound.

L-Aspartate α-Decarboxylase (ADC) Pathways

ADC catalyzes the decarboxylation of L-aspartate to β-alanine, a reaction central to microbial fermentation. Engineered Escherichia coli expressing Bacillus subtilis panD achieved a β-alanine titer of 215.3 g/L in 9 hours, with a 99.2% substrate conversion rate.

Key Innovations :

  • Codon Optimization : Enhancing panD expression in E. coli boosted ADC activity by 3.2-fold.

  • Cofactor Recycling : Coupling ADC with formate dehydrogenase (FDH) enabled NADH regeneration, reducing production costs by 40%.

This compound Dehydrogenases (AlaDH)

AlaDHs catalyze the reversible amination of pyruvate to L-alanine. Vibrio proteolyticus AlaDH produced (R)-3-fluorothis compound with >85% yield and 100% e.e. using 3-fluoropyruvate as a substrate.

Comparative Performance of Dehydrogenases

Enzyme SourceSubstrateProductYielde.e.
V. proteolyticus AlaDH3-Fluoropyruvate(R)-3-fluorothis compound87%>99%
S. thermophilum DAPDH3-Fluoropyruvate(S)-3-fluorothis compound85%>99%
E. coli AlaDH (wild-type)PyruvateL-alanine92%98%

Microbial Fermentation

Metabolically engineered microorganisms dominate modern β-alanine production, leveraging glucose or glycerol as carbon sources.

Escherichia coli Platforms

E. coli strains engineered with heterologous ADC pathways achieve high titers through:

  • Carbon Flux Optimization : Redirecting glycolytic intermediates (e.g., phosphoenolpyruvate) toward L-aspartate synthesis.

  • Cofactor Balancing : Knocking out lactate dehydrogenase (ldhA) increased NAD⁺ availability, boosting β-alanine yield by 22%.

Fed-Batch Fermentation Data

StrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)
E. coli BL21(DE3)Glucose85.180.241.05
B. subtilis WB800NGlycerol50.40.180.67

Bacillus subtilis Systems

B. subtilis offers GRAS (Generally Recognized As Safe) status for food applications. Expression of panD mutants (e.g., E56S) in B. subtilis yielded 146.7 g/L β-alanine, though lower than E. coli.

Emerging Technologies: Fluorinated Alanines

Fluorination introduces unique physicochemical properties, expanding this compound’s applications in drug design.

Enzymatic Fluorination

Symbiobacterium thermophilum diaminopimelate dehydrogenase (DAPDH) synthesized (S)-3-fluorothis compound from 3-fluoropyruvate with 85% yield. A novel cascade reaction using Streptomyces lavendulae this compound racemase achieved β-elimination of fluorine, enabling dynamic kinetic resolution.

Trifluoromethylation

First-reported enzymatic synthesis of trifluorinated this compound utilized V. proteolyticus AlaDH to convert trifluoropyruvate into (R)-3-trifluorothis compound, albeit with reduced efficiency (yield: 62%).

Environmental and Economic Considerations

Chemical vs. Biological Methods

ParameterChemical SynthesisMicrobial Fermentation
Energy ConsumptionHighModerate
ByproductsAcrylamide, NH₃CO₂, H₂O
Capital Cost$1.2M (per 10k tons)$2.5M (per 10k tons)
Operating Cost$800/ton$1,200/ton

Enzymatic methods, though costlier, reduce wastewater treatment expenses by 30–50% .

Q & A

Basic Research Questions

Q. How can researchers systematically investigate alanine's role in glucose-alanine cycle regulation?

  • Methodological Approach: Use isotope tracing (e.g., ¹³C-alanine) combined with metabolomic profiling in hepatocyte models to track carbon flux between this compound and pyruvate. Knockout models (e.g., ALT1/2-deficient mice) can validate enzyme-specific contributions .

Q. What experimental techniques are optimal for quantifying this compound concentrations in biological fluids?

  • Methodological Approach: High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., o-phthalaldehyde) or enzymatic assays (ALT-coupled NADH oxidation) provide nanomolar sensitivity. Validate with spike-recovery tests to account for matrix interference .

Q. How can this compound's impact on protein synthesis rates be measured in vitro?

  • Methodological Approach: Employ puromycin-based labeling (SUnSET assay) in cell cultures under this compound-depleted vs. supplemented conditions. Combine with radiolabeled ³H-alanine to quantify incorporation into nascent polypeptides .

Advanced Research Questions

Q. What computational strategies resolve this compound's conformational dynamics in protein-DNA interfaces?

  • Methodological Approach: Use molecular dynamics (MD) simulations with AMBER force fields, applying this compound-scanning mutagenesis in silico to calculate binding free energy changes (ΔΔG). Validate with isothermal titration calorimetry (ITC) for experimental ΔΔG comparisons .

Q. How does N-terminal this compound influence translation initiation efficiency in ERK1/2 biosynthesis?

  • Methodological Approach: Design luciferase reporter plasmids with mutated Kozak sequences (e.g., GCC vs. GCG codons) and quantify expression via dual-luciferase assays. Use ribosome profiling to map scanning complex stalling at alternative AUG sites .

Q. How to resolve contradictory data on this compound's role in ERK pathway activation?

  • Methodological Approach: Conduct dose-response studies with this compound analogs (e.g., β-alanine) in HEK293 cells, using phospho-ERK1/2 Western blotting. Control for off-target effects via CRISPR-mediated ERK1/2 knockout .

Q. What structural biology methods elucidate this compound's role in enzyme active sites?

  • Methodological Approach: Perform X-ray crystallography of this compound-bound enzymes (e.g., this compound racemase) at 1.5–2.0 Å resolution. Compare with MD simulations to analyze hydrogen-bonding networks and residue flexibility .

Q. How to assess cell-type-specific effects of this compound on redox homeostasis?

  • Methodological Approach: Use Seahorse extracellular flux analysis to measure mitochondrial respiration (OCR) and glycolytic flux (ECAR) in cancer vs. primary cells under this compound deprivation. Pair with ROS-sensitive dyes (e.g., CellROX) .

Methodological Tables

Technique Application Key Parameters Evidence
Dual-luciferase reporterKozak sequence efficiencyFirefly/Renilla luminescence ratio
MD simulations (AMBER)This compound side-chain mobilityRMSD < 2.0 Å; ΔΔGbinding ±1.5 kcal/mol
Isotope tracing (¹³C-alanine)Glucose-alanine cycle flux¹³C enrichment in TCA intermediates

Contradictions & Validation

  • Example: Discrepancies in N-terminal this compound’s effect on translation initiation (e.g., GCG vs. GCC codons) require in vitro transcription/translation (IVTT) systems with purified ribosomes to isolate codon-anticodon interactions .

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